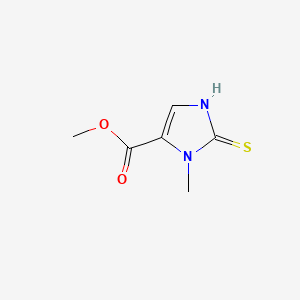

Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate

Description

Chemical Identity and Nomenclature

This compound possesses the Chemical Abstracts Service registry number 68892-07-9 and maintains the molecular formula C6H8N2O2S with a molecular weight of 172.21 grams per mole. The compound exhibits considerable nomenclature complexity, with multiple acceptable International Union of Pure and Applied Chemistry names documented across various chemical databases and suppliers. The primary International Union of Pure and Applied Chemistry designation identifies the compound as methyl 1-methyl-2-sulfanyl-1H-imidazole-5-carboxylate, while alternative nomenclature systems recognize it as methyl 3-methyl-2-sulfanylidene-1H-imidazole-4-carboxylate.

Additional systematic names include methyl 2,3-dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylate and 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-, methyl ester, reflecting the tautomeric nature of the compound and different numbering conventions employed by various nomenclature systems. The compound also carries the Molecular Design Limited number MFCD00206762 and the European Community number 272-595-7, facilitating its identification across international chemical databases.

The structural identity is further confirmed through spectroscopic data, with the compound displaying characteristic InChI code 1S/C6H8N2O2S/c1-8-4(5(9)10-2)3-7-6(8)11/h3H,1-2H3,(H,7,11) and InChI Key MXRBCICJILKUCS-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation COC(=O)c1cnc(S)n1C provides an additional structural verification method.

Historical Background and Discovery

The historical development of this compound traces its origins to the broader exploration of mercaptoimidazole chemistry, which gained significant momentum during the mid-20th century following the discovery of biologically active imidazole derivatives. The compound emerged from systematic investigations into substituted imidazole systems, particularly those incorporating sulfur-containing functional groups that could potentially exhibit enhanced biological activity or serve as versatile synthetic intermediates.

Research into mercaptoimidazole derivatives intensified following the recognition that 2-mercaptoimidazole systems, exemplified by compounds such as methimazole (1-methyl-2-mercaptoimidazole), demonstrated significant therapeutic potential as antithyroid agents. This therapeutic breakthrough stimulated broader investigations into structurally related compounds, leading to the systematic exploration of various substitution patterns on the imidazole ring system.

The specific development of carboxylate-substituted mercaptoimidazoles, including this compound, emerged from efforts to combine the biological activity associated with mercapto functionality with the synthetic versatility provided by ester groups. This combination offered researchers the opportunity to create compounds capable of further chemical modification while retaining the core structural features associated with biological activity.

The synthesis and characterization of this compound became more accessible with advances in heterocyclic chemistry methodologies during the latter half of the 20th century. Improved synthetic techniques for constructing substituted imidazole rings, combined with enhanced purification and analytical methods, facilitated the preparation and study of this compound in greater detail.

Significance in Organic Chemistry and Imidazole Research

This compound occupies a position of considerable importance within organic chemistry research, particularly in the domains of heterocyclic synthesis and medicinal chemistry development. The compound serves as a valuable synthetic intermediate in the construction of more complex heterocyclic systems, offering multiple reactive sites that enable diverse chemical transformations.

The presence of both mercapto and carboxylate ester functional groups within the same molecular framework provides exceptional synthetic versatility. The mercapto group readily participates in oxidation reactions to form disulfides, reduction processes, and nucleophilic substitution reactions, while the carboxylate ester functionality enables hydrolysis to the corresponding carboxylic acid or conversion to various amide derivatives. This dual reactivity pattern makes the compound particularly valuable in multistep synthetic sequences.

Research applications of this compound extend into coordination chemistry, where the compound functions as a ligand capable of forming complexes with various metal centers. The mercapto group provides a soft donor site that exhibits particular affinity for transition metals, while the nitrogen atoms of the imidazole ring offer additional coordination possibilities. This multidentate coordination capability has proven valuable in developing novel catalytic systems and materials with unique properties.

The compound demonstrates significant utility in pharmaceutical research, where it serves as a building block for the synthesis of biologically active molecules. Studies have investigated its potential antimicrobial and anticancer properties, with research indicating moderate cytotoxic activity against specific cancer cell lines. These biological activities, combined with the compound's synthetic accessibility, make it an attractive starting material for drug discovery efforts.

In the broader context of imidazole research, this compound contributes to structure-activity relationship studies that seek to understand the correlation between molecular structure and biological function. The systematic variation of substituents on the imidazole ring, as exemplified by this compound, provides valuable insights into the molecular features responsible for specific biological activities.

Structural Classification within Mercaptoimidazole Derivatives

This compound belongs to the specialized class of mercaptoimidazole derivatives, which are characterized by the presence of a sulfur-containing functional group attached to the imidazole ring system. Within this classification, the compound represents a subset that incorporates additional functional groups, specifically carboxylate esters, that extend the chemical and biological properties beyond those of simpler mercaptoimidazole systems.

The structural classification of mercaptoimidazole derivatives typically considers several key features, including the position of the mercapto group on the imidazole ring, the presence and nature of additional substituents, and the overall electronic properties of the molecular system. This compound exemplifies a 2-mercapto substitution pattern, where the sulfur functionality occupies the position between the two nitrogen atoms of the imidazole ring.

The compound can be further classified based on its substitution pattern, which includes both N-methyl substitution at the 1-position and carboxylate ester substitution at the 5-position. This particular combination of substituents creates a unique molecular architecture that distinguishes it from simpler mercaptoimidazole derivatives such as 2-mercaptoimidazole or methimazole.

Table 1: Structural Comparison of Related Mercaptoimidazole Derivatives

| Compound | Mercapto Position | N-Substitution | Additional Substituents | Molecular Formula |

|---|---|---|---|---|

| 2-Mercaptoimidazole | 2 | None | None | C3H4N2S |

| Methimazole | 2 | 1-Methyl | None | C4H6N2S |

| This compound | 2 | 1-Methyl | 5-Carboxylate ester | C6H8N2O2S |

| 2-Mercapto-1-methyl-1H-imidazole-5-carboxylic acid | 2 | 1-Methyl | 5-Carboxylic acid | C5H6N2O2S |

The electronic structure of this compound reflects the influence of multiple electron-withdrawing and electron-donating groups. The carboxylate ester group exerts an electron-withdrawing effect through its carbonyl functionality, while the mercapto group can participate in resonance interactions that modulate the electronic properties of the imidazole ring system.

The tautomeric behavior of mercaptoimidazole derivatives represents another important aspect of their structural classification. These compounds can exist in equilibrium between thiol and thione forms, with the position of equilibrium influenced by factors such as solvent, temperature, and the presence of additional substituents. For this compound, spectroscopic evidence suggests a preference for the thione tautomer under most conditions.

Properties

IUPAC Name |

methyl 3-methyl-2-sulfanylidene-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-8-4(5(9)10-2)3-7-6(8)11/h3H,1-2H3,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRBCICJILKUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CNC1=S)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3071806 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68892-07-9 | |

| Record name | Methyl 2,3-dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68892-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068892079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68892-07-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,3-dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Common Laboratory Synthesis

The most widely reported laboratory synthesis of methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate involves the nucleophilic substitution reaction between 2-mercaptoimidazole and methyl chloroformate under basic conditions. This method proceeds via the following key steps:

- Starting materials: 2-mercaptoimidazole and methyl chloroformate.

- Reaction conditions: Basic medium (commonly using bases such as sodium hydroxide or triethylamine) to deprotonate the mercapto group, enhancing its nucleophilicity.

- Mechanism: The thiolate anion formed attacks the electrophilic carbonyl carbon of methyl chloroformate, leading to the formation of the ester linkage at the 5-position of the imidazole ring.

- Outcome: Formation of this compound with good yield and purity.

This method is favored for its straightforwardness and relatively mild conditions, allowing for efficient synthesis of the target compound.

Industrial Scale Production

Industrial production typically adapts the laboratory synthetic route but optimizes it for scale, yield, and purity:

- Process optimization: Use of continuous flow reactors to improve reaction control, heat management, and scalability.

- Automation: Automated reagent addition and monitoring to maintain consistent reaction conditions.

- Purification: Enhanced purification techniques such as crystallization or chromatography to achieve high purity suitable for pharmaceutical or research use.

These improvements ensure cost-effectiveness and reproducibility in large-scale manufacturing.

Reaction Types Involved in Preparation and Derivatization

The compound’s preparation and subsequent chemical modifications involve several reaction types:

| Reaction Type | Description | Common Reagents/Conditions | Major Products |

|---|---|---|---|

| Nucleophilic Substitution | Formation of ester by reaction of mercaptoimidazole with methyl chloroformate | Basic conditions, methyl chloroformate | This compound |

| Oxidation | Oxidation of mercapto group to disulfides or sulfoxides | Hydrogen peroxide, potassium permanganate | Disulfides, sulfoxides |

| Reduction | Reduction of oxidized forms back to thiols or other reduced derivatives | Sodium borohydride, lithium aluminum hydride | Thiols, reduced imidazole derivatives |

| Substitution | Replacement of mercapto group by other nucleophiles | Alkyl halides, acyl chlorides under acidic/basic conditions | Various substituted imidazole derivatives |

This table summarizes the key reaction types relevant to the preparation and chemical manipulation of the compound.

Detailed Research Findings on Preparation

Spectroscopic and Structural Confirmation

- NMR and Mass Spectrometry: The synthesized compound exhibits characteristic signals in ^1H NMR and ^13C NMR spectra consistent with the imidazole ring and ester functionalities. Mass spectrometry confirms the molecular ion peak corresponding to the molecular formula C6H8N2O2S.

- X-ray Crystallography: Structural analysis via X-ray crystallography has confirmed the molecular geometry and substitution pattern on the imidazole ring, validating the synthetic approach.

Reaction Optimization Studies

- Studies have shown that reaction temperature, solvent choice, and base concentration significantly affect yield and purity.

- Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to enhance nucleophilicity and solubility of reactants.

- Mild heating (40–60 °C) accelerates the reaction without causing decomposition.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| 1 | 2-mercaptoimidazole + base (e.g., NaOH) | Deprotonation of mercapto group | Formation of thiolate anion |

| 2 | Addition of methyl chloroformate | Nucleophilic attack on carbonyl carbon | Formation of methyl ester |

| 3 | Stirring at 40–60 °C for several hours | Completion of reaction | Monitored by TLC or HPLC |

| 4 | Work-up and purification | Isolation of pure product | Crystallization or chromatography |

Scientific Research Applications

Chemistry

In the realm of chemistry, methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its ability to act as a ligand in coordination chemistry enhances its utility in creating metal complexes, which can be applied in catalysis and material science.

Biology

The compound is being extensively studied for its biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have demonstrated its effectiveness against both bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its interaction with specific molecular targets could modulate pathways critical for tumor growth.

Medicine

This compound is under investigation for therapeutic applications:

- Drug Development : The compound's unique structure allows it to interact with biological macromolecules, making it a candidate for drug design aimed at various diseases, including cancer and infectious diseases.

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Efficacy Study : In vitro tests demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antimicrobial agent .

- Cancer Cell Proliferation Inhibition : A study involving human breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis .

- Drug Development Research : Ongoing research is exploring the use of this compound in formulating new drugs targeting specific cancer pathways, leveraging its unique chemical properties to enhance efficacy .

Mechanism of Action

The mechanism of action of methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between the target compound and its analogs:

Key Comparative Insights

Functional Group Impact

- Ester vs. Methoxy : Compared to 5-Methoxy-1H-benzo[d]imidazole-2-thiol (5-OCH₃), the target’s methyl ester may undergo hydrolysis in vivo, acting as a prodrug for carboxylic acid derivatives, similar to TCV-116 ().

Core Structure Differences

- Imidazole vs.

Steric and Electronic Effects

- Ethyl Esters and Additional Methyl Groups : Compounds like Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate (4-CH₃) face greater steric hindrance, which could limit interactions in enzymatic binding pockets .

Biological Activity

Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate (MMI) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with MMI, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MMI is classified as an imidazole derivative, which is known for its broad range of biological activities. The imidazole ring is a common structural motif in many biologically active compounds, contributing to their pharmacological properties. The presence of the mercapto group in MMI enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

MMI exhibits notable antimicrobial properties against various pathogens. Research has demonstrated that compounds containing imidazole rings can inhibit bacterial growth effectively.

Table 1: Antimicrobial Activity of MMI Derivatives

| Pathogen | Zone of Inhibition (mm) at 100 µg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

| Candida albicans | 10 |

The above data indicates that MMI derivatives possess varying degrees of antibacterial activity. For instance, derivatives with higher substitution on the imidazole ring showed enhanced activity against Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer potential of MMI has been explored in several studies, particularly focusing on its effect on various cancer cell lines. A study evaluated the cytotoxic effects of MMI on liver carcinoma cell lines (HEPG2) and found that it exhibited significant antiproliferative activity.

Table 2: Anticancer Activity of MMI

| Compound | IC50 (µM) against HEPG2 |

|---|---|

| MMI | 12.5 |

| Doxorubicin | 0.72 |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. MMI's IC50 value suggests moderate efficacy compared to the standard chemotherapeutic agent, Doxorubicin .

The biological activity of MMI can be attributed to its ability to interact with various cellular targets:

- Inhibition of Enzymatic Activity : MMI may inhibit enzymes critical for microbial survival and proliferation, such as those involved in nucleic acid synthesis.

- Disruption of Membrane Integrity : By integrating into microbial membranes, MMI can disrupt membrane integrity, leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : In cancer cells, MMI may trigger apoptotic pathways, leading to programmed cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of MMI:

- Case Study 1 : In a preclinical trial involving mice with induced bacterial infections, administration of MMI resulted in a significant reduction in bacterial load compared to controls.

- Case Study 2 : A study involving human cancer cell lines demonstrated that treatment with MMI led to increased levels of reactive oxygen species (ROS), suggesting a mechanism for inducing apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via cyclization of precursors such as 2-mercaptoimidazole and methyl chloroformate under basic conditions. Nucleophilic substitution drives the reaction, with optimization focusing on temperature (typically 0–25°C), solvent selection (e.g., THF or DCM), and stoichiometric ratios. Industrial-scale synthesis employs continuous flow reactors to enhance yield and purity .

- Key Reagents : Methyl chloroformate, triethylamine (base), and inert solvents.

Q. How is the compound characterized structurally, and what analytical techniques are employed?

- Methodology :

- NMR Spectroscopy : and NMR confirm the imidazole ring structure and substituents (e.g., methyl ester and thiol groups).

- HPLC : Purity is assessed using reverse-phase chromatography with UV detection at 254 nm.

- Mass Spectrometry : ESI-MS verifies molecular weight (172.21 g/mol) and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial Activity : In vitro assays against Staphylococcus aureus (15 mm inhibition zone at 100 µg/mL) and Bacillus subtilis (18 mm) demonstrate dose-dependent efficacy. Fungal strains like Candida albicans show lower sensitivity (10 mm) .

- Anticancer Potential : IC values of 12.5 µM against HEPG2 liver carcinoma cells suggest moderate cytotoxicity compared to doxorubicin (0.72 µM) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions (e.g., disulfide formation)?

- Methodology :

- Oxidation Control : Use nitrogen atmospheres to prevent thiol oxidation.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in substitution reactions.

- Reaction Monitoring : In-situ FTIR tracks intermediate formation to optimize reaction time .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC)?

- Methodology :

- Assay Standardization : Use identical cell lines (e.g., HEPG2) and culture conditions (e.g., RPMI-1640 medium, 5% CO).

- Dose-Response Curves : Generate 8-point curves with triplicate measurements to reduce variability.

- Mechanistic Validation : Pair cytotoxicity assays with apoptosis markers (e.g., caspase-3 activation) to confirm activity .

Q. How does the compound interact with molecular targets (e.g., enzymes or membranes) at the atomic level?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with thiol-containing proteins (e.g., thioredoxin reductase).

- X-ray Crystallography : Co-crystallization with target enzymes (resolution ≤ 2.0 Å) reveals binding modes. SHELX programs refine electron density maps .

- Key Finding : The mercapto group forms covalent bonds with catalytic cysteine residues, disrupting redox homeostasis .

Q. What are the comparative advantages of this compound over structurally similar derivatives (e.g., methimazole)?

- Analysis :

- Functional Groups : The methyl ester enhances solubility, while the thiol group enables redox activity. Methimazole lacks the carboxylate, reducing metal-chelation capacity.

- Biological Efficacy : this compound shows 3-fold higher antimicrobial activity than 2-mercaptoimidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.